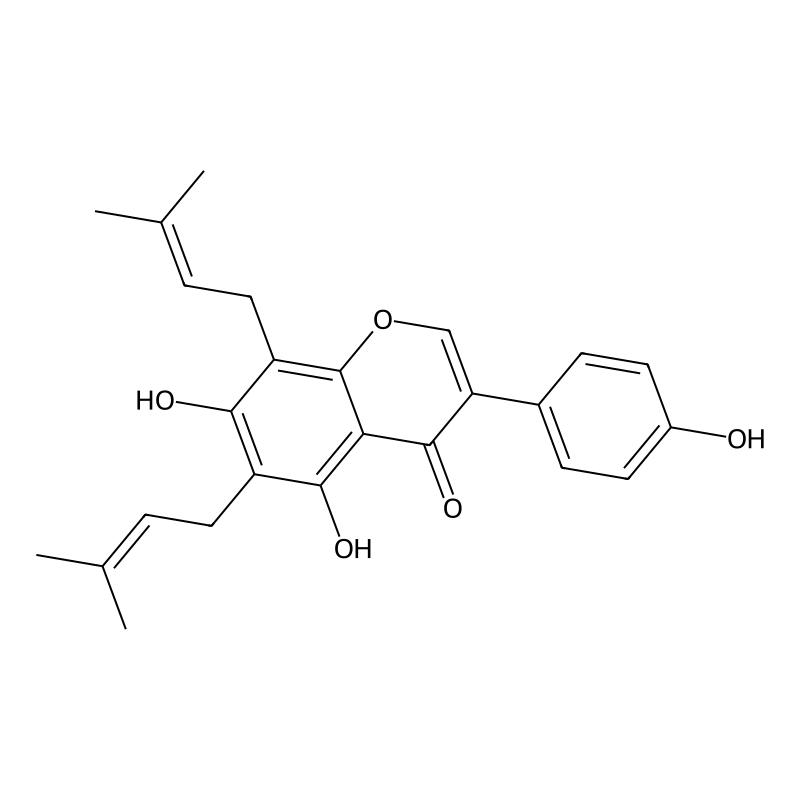6,8-Diprenylgenistein

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
6,8-Diprenylgenistein (DGP) is a naturally occurring prenylated isoflavone found in various plants, including Erythrina senegalensis and Glycyrrhiza uralensis []. While research on DGP is still ongoing, it has garnered interest in scientific studies due to its potential biological activities. Here's a closer look at its current applications in scientific research:
Antibacterial Activity
One of the promising applications of DGP lies in its antibacterial properties. Studies have shown that DGP exhibits activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli [, ]. The exact mechanism of this antibacterial action is still under investigation, but it's believed to involve disruption of the bacterial cell membrane []. However, further research is needed to determine the effectiveness and safety of DGP as a potential antibacterial agent.
Potential Anti-inflammatory and Antioxidant Effects
DGP has also been explored for its potential anti-inflammatory and antioxidant properties. In vitro studies suggest that DGP may possess anti-inflammatory effects by suppressing the production of inflammatory mediators []. Additionally, DGP has shown antioxidant activity in cell-based assays, potentially contributing to its anti-inflammatory properties []. However, further in vivo studies are necessary to confirm these findings and understand the underlying mechanisms.
Other Potential Applications
Preliminary research suggests that DGP might have additional applications in various fields, including:
- Neuroprotective effects: Studies indicate that DGP may protect against neurodegeneration in models of Parkinson's disease.
- Anticancer properties: DGP has shown antiproliferative activity against some cancer cell lines in vitro, suggesting potential anti-cancer effects []. However, further research is needed to understand its therapeutic potential.
6,8-Diprenylgenistein is a naturally occurring isoflavonoid primarily derived from the fruits of Cudrania tricuspidata, a plant known for its medicinal properties. This compound features a unique structure characterized by two prenyl groups at the 6 and 8 positions of the genistein backbone, differentiating it from other isoflavones. The presence of these prenyl moieties enhances its biological activity and solubility, making it a subject of interest in pharmacological research.
6,8-Diprenylgenistein exhibits a range of biological activities:
- Antibacterial Properties: It has shown significant antibacterial effects against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) as low as 9 µg/mL . This activity is attributed to its ability to disrupt bacterial membranes and inhibit growth.
- Anti-Cancer Effects: Research indicates that it inhibits lymphangiogenesis and lymph node metastasis in oral cancer models by interfering with vascular endothelial growth factor A (VEGF-A) signaling pathways . It also suppresses tumor-induced lymphangiogenesis, suggesting potential therapeutic applications in cancer treatment.
- Anti-Obesity Effects: Studies have demonstrated that 6,8-diprenylgenistein can regulate lipid metabolism and reduce obesity-related gene expression through activation of AMP-activated protein kinase (AMPK) . This regulation impacts transcription factors involved in adipogenesis and lipid synthesis.
6,8-Diprenylgenistein has several applications:
- Pharmaceutical Development: Its antibacterial and anti-cancer properties make it a candidate for drug development targeting infections and cancer therapies.
- Food Industry: Due to its antimicrobial properties, it has potential as a natural preservative against foodborne pathogens like Listeria monocytogenes .
- Nutraceuticals: Given its health benefits related to obesity management and metabolic regulation, it may be incorporated into dietary supplements.
Interaction studies indicate that 6,8-diprenylgenistein can modulate various signaling pathways:
- It inhibits VEGF-A signaling by blocking the binding between VEGF-A and its receptor VEGFR-2 in endothelial cells .
- The compound also affects downstream signaling factors such as focal adhesion kinase (FAK), phosphatidylinositol 3-kinase (PI3K), and extracellular signal-regulated kinase (ERK), which are crucial for cell proliferation and migration.
Several compounds share structural similarities with 6,8-diprenylgenistein. Here are some notable examples:
The unique feature of 6,8-diprenylgenistein lies in its dual prenylation at positions six and eight on the genistein backbone, which significantly enhances its biological activities compared to other similar compounds. This modification not only improves solubility but also increases its efficacy against various biological targets.








